molecular formula C15H17N3O3S B2964170 N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034380-94-2

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2964170
CAS No.: 2034380-94-2
M. Wt: 319.38
InChI Key: DNEMGGCWAZGEJQ-UHFFFAOYSA-N
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Description

N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound combining benzofuran and imidazole-sulfonamide moieties. Benzofuran derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, while imidazole-sulfonamide groups are frequently associated with enzyme inhibition (e.g., carbonic anhydrase) and enhanced metabolic stability . The sulfonamide group in this compound may improve hydrogen-bonding capacity and target specificity, making it a candidate for drug development.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)15-9-18(2)10-16-15)7-13-8-12-5-3-4-6-14(12)21-13/h3-6,8-11,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMGGCWAZGEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propan-2-amine structure, with an imidazole and sulfonamide functional group. Its molecular formula is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 319.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The imidazole ring is known for its ability to inhibit certain enzymes, including aromatase, which is crucial in steroidogenesis. Compounds similar to this have shown IC50 values less than 10 nM for aromatase inhibition in vitro .
  • Antiviral Activity : Imidazole derivatives have been reported to exhibit antiviral properties. For example, related compounds have demonstrated efficacy against viruses such as dengue and yellow fever by inhibiting viral replication through the targeting of essential viral enzymes .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EC50 ValueReference
Aromatase InhibitionHuman placental enzyme< 10 nM
Antiviral ActivityDengue VirusEC50 = 1.85 μM
CytotoxicityHuman Cell Lines> 1000 μM (non-toxic)

Case Studies and Research Findings

  • Aromatase Inhibition : A study demonstrated that substituted imidazoles, including those with a benzofuran moiety, effectively reduced estradiol levels in PMSG-stimulated rats by 82-98% at a dosage of 2 mg/kg. This suggests potential applications in treating estrogen-dependent conditions .
  • Antiviral Efficacy : Research on imidazole derivatives has indicated significant antiviral activity against various strains of viruses. For instance, a related compound showed over 10-fold reduction in dengue virus colonies in vitro compared to standard treatments .
  • Cytotoxic Studies : In cell line assays, compounds related to this compound exhibited low cytotoxicity, making them promising candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include:

  • Imidazole-sulfonamide : Enhances solubility and binding to metalloenzymes.

Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Structural Features Reported Activities Synthetic Route
N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide Benzofuran + imidazole-sulfonamide Inferred: Enzyme inhibition, antimicrobial (based on structural analogs) Likely SNAr or N-acylation (see )
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine + phenylenediamine Anticancer, antimicrobial Nucleophilic aromatic substitution (SNAr)
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Benzoimidazolone + isopropyl/methyl groups Not explicitly stated; similar heterocycles show antioxidant/antimicrobial activity N-alkylation followed by cyclization
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-... benzamide Benzamide + hydroxy-phenylpropan-2-yl Potential peptide-like interactions (e.g., protease inhibition) Multi-step acylation/functionalization (similar to )

Key Findings from Comparative Studies

Pharmacological Potential: The target compound’s benzofuran-imidazole-sulfonamide structure may offer broader enzyme inhibition compared to bipyridine-phenylenediamine derivatives (), which focus on intercalation or DNA binding . Sulfonamide groups generally improve metabolic stability over amines or ethers (e.g., ’s benzamides), which may degrade faster in vivo .

Synthetic Accessibility :

  • The compound’s synthesis likely parallels methods in (SNAr) and (N-acylation). Copper-catalyzed reactions () could also optimize yield .

Structure-Activity Relationships (SAR) :

  • Replacing bipyridine () with benzofuran may reduce cytotoxicity while retaining antimicrobial activity.
  • Sulfonamide’s electron-withdrawing effects could enhance binding to enzymatic active sites compared to neutral groups (e.g., benzamide in ) .

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